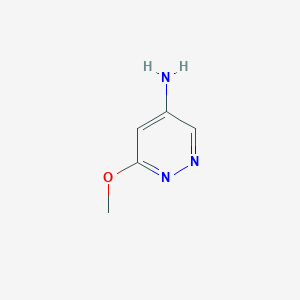

6-Methoxypyridazin-4-amine

Description

Properties

IUPAC Name |

6-methoxypyridazin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c1-9-5-2-4(6)3-7-8-5/h2-3H,1H3,(H2,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXQTKHPBXYBAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901311429 | |

| Record name | 6-Methoxy-4-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89179-64-6 | |

| Record name | 6-Methoxy-4-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89179-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-4-pyridazinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901311429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Enzymatic Approaches for 6 Methoxypyridazin 4 Amine

Retrosynthetic Analysis of the 6-Methoxypyridazin-4-amine Core

A logical retrosynthetic disconnection of 6-methoxypyridazin-4-amine points to two primary precursor types. The most direct approach involves the functionalization of a pre-formed pyridazine (B1198779) ring. This strategy would typically start with a di-substituted pyridazine, such as a dihalo- or halo-hydroxypyridazine, where one leaving group is selectively replaced by a methoxy (B1213986) group and the other by an amine.

Alternatively, a more fundamental retrosynthetic approach involves the construction of the pyridazine ring itself from acyclic precursors. This would entail the condensation of a 1,4-dicarbonyl compound or its synthetic equivalent with hydrazine (B178648) or a hydrazine derivative. mdpi.com The substituents, in this case, a methoxy and an amino group or their precursors, would need to be strategically positioned on the dicarbonyl backbone to ensure the desired regiochemistry in the final product. A proposed retrosynthetic strategy for a related complex pyridazinone highlights the importance of strategically planning the introduction of substituents. researchgate.net

Classical Synthetic Routes to 6-Methoxypyridazin-4-amine and its Isomers

Traditional methods for synthesizing pyridazine derivatives, including isomers of 6-methoxypyridazin-4-amine, have relied heavily on well-established cyclization and substitution reactions.

Cyclization Reactions for Pyridazine Ring Formation

The condensation of 1,4-dicarbonyl compounds with hydrazine hydrate (B1144303) is a cornerstone of pyridazine synthesis. mdpi.comacs.org This reaction proceeds via a di-imine intermediate which then undergoes cyclization and subsequent aromatization to yield the pyridazine ring. The specific nature and substitution pattern of the starting dicarbonyl compound dictates the final substitution on the pyridazine core. For instance, the reaction of maleic anhydride (B1165640) derivatives with hydrazines can lead to the formation of pyridazinones, which can be further functionalized.

Another classical approach involves the reaction of α,β-unsaturated nitriles with arylhydrazones, which can yield 1,4-dihydropyridazines. arkat-usa.org These can then be oxidized to the corresponding pyridazines. The use of different substituted cinnamonitriles allows for the preparation of various functionally substituted pyridazines. arkat-usa.org

Introduction of Methoxy and Amine Functionalities

The introduction of methoxy and amine groups onto a pre-existing pyridazine ring is a common and versatile strategy. A prevalent method for synthesizing a related isomer, 3-amino-6-methoxypyridazine (B1266373), involves the nucleophilic aromatic substitution (SNAr) of a chloropyridazine precursor. google.com For example, 3-amino-6-chloropyridazine (B20888) can be treated with sodium methoxide (B1231860) in methanol (B129727) to yield 3-amino-6-methoxypyridazine. chemicalbook.com A similar strategy can be envisioned for the synthesis of 6-methoxypyridazin-4-amine, likely starting from a dihalopyridazine or a halo-aminopyridazine. One synthetic route for 4-amino-6-methoxypyridazine has been reported starting from 5-amino-3-chloropyridazine and sodium methoxide. chemicalbook.com

The amine group can also be introduced via nucleophilic substitution of a suitable leaving group, such as a halogen, with ammonia (B1221849) or an appropriate amine source. The reactivity of different positions on the pyridazine ring towards nucleophilic attack can be influenced by the electronic nature of the existing substituents.

Modern and Sustainable Synthetic Strategies

Recent advancements in organic synthesis have led to the development of more efficient, selective, and sustainable methods for the preparation of pyridazine derivatives.

Catalytic Transformations in Pyridazine Synthesis

Catalytic methods have emerged as powerful tools in pyridazine synthesis. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are widely used to functionalize the pyridazine ring with various substituents. mdpi.com These reactions offer the advantage of mild reaction conditions and broad functional group tolerance. mdpi.com The electron-deficient nature of the pyridazine ring can facilitate the oxidative addition of palladium to a halogen-carbon bond, often without the need for specialized ligands. mdpi.com

Copper-mediated reactions have also been employed for the synthesis of polysubstituted pyridazines. For instance, a copper-promoted C(sp³)–C(sp³) coupling followed by cyclization of saturated ketones with acylhydrazones provides a direct route to these heterocycles. rsc.org Furthermore, a patent describes the use of cuprous iodide as a catalyst for the synthesis of 3-amino-6-methoxypyridazine from 3-amino-6-chloropyridazine and sodium methoxide, highlighting the potential of copper catalysis in the introduction of the methoxy group. google.com

Chemo-enzymatic approaches are also gaining traction. Transaminases (ATAs) can be used for the biocatalytic synthesis of substituted pyrazines and pyrroles, demonstrating the potential of enzymes in the key amination step of heterocyclic synthesis. nih.govmanchester.ac.ukresearchgate.net While not directly applied to 6-methoxypyridazin-4-amine in the reviewed literature, this methodology presents a promising avenue for the sustainable introduction of amine functionalities.

| Catalyst | Reaction Type | Substrates | Product Type | Ref |

| Palladium(0) | Suzuki-Miyaura Coupling | Halogenated pyridazines and boronic acids | Aryl/heteroaryl-substituted pyridazines | mdpi.com |

| Copper | C(sp³)–C(sp³) coupling/annulation | Saturated ketones and acylhydrazones | Polysubstituted pyridazines | rsc.org |

| Cuprous Iodide | Nucleophilic Aromatic Substitution | 3-amino-6-chloropyridazine and sodium methoxide | 3-amino-6-methoxypyridazine | google.com |

| Transaminase (ATA) | Biocatalytic Amination | α-Diketones | α-Amino ketones (precursors to pyrazines) | nih.govmanchester.ac.uk |

Flow Chemistry and Continuous Synthesis Approaches

Flow chemistry offers significant advantages over traditional batch synthesis, including improved reaction control, enhanced safety, and easier scalability. beilstein-journals.orgmdpi.com This technology is increasingly being applied to the synthesis of heterocyclic compounds. For instance, the Bohlmann–Rahtz pyridine (B92270) synthesis has been successfully adapted to a continuous flow microwave reactor. beilstein-journals.org

While specific examples for the flow synthesis of 6-methoxypyridazin-4-amine are not prevalent in the literature, the principles of flow chemistry are broadly applicable to the key reaction types involved in its synthesis. The N-oxidation of pyridine derivatives has been efficiently carried out in a continuous flow microreactor, showcasing the potential for safe and scalable functionalization of nitrogen-containing heterocycles. organic-chemistry.org The hydrodynamics within such reactors are a critical factor for optimizing reaction conditions and minimizing side reactions. acs.org The development of flow-based methods for the cyclization and functionalization steps could lead to more efficient and sustainable manufacturing processes for 6-methoxypyridazin-4-amine and its derivatives.

Biocatalytic and Chemo-Enzymatic Routes

While specific biocatalytic or chemo-enzymatic routes for the direct synthesis of 6-methoxypyridazin-4-amine have not been extensively reported in the literature, the principles of modern biocatalysis suggest potential pathways. These approaches offer the promise of greener, more selective, and efficient manufacturing processes.

Potential Biocatalytic Approaches:

Transaminase-Mediated Amination: Transaminases (TAs), particularly ω-transaminases, are powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones. acs.orgresearchgate.net A hypothetical chemo-enzymatic route could involve the synthesis of a ketone precursor, 6-methoxypyridazin-4-one. This intermediate could then be subjected to amination using an engineered transaminase. The reaction would require an amine donor, such as isopropylamine (B41738) or alanine, and the equilibrium can be driven towards the product by removing the ketone byproduct. acs.orgrsc.org The development of transaminases with activity towards heterocyclic ketones is an active area of research. acs.org

Monoamine Oxidase (MAO) in Deracemization or Aromatization: Monoamine oxidases are enzymes that catalyze the oxidation of amines. nih.govacs.org While primarily known for their role in neurotransmitter metabolism, they have been repurposed for synthetic applications. northumbria.ac.uk For instance, if a racemic mixture of a saturated precursor to 6-methoxypyridazin-4-amine were synthesized, a MAO could be used in a deracemization process in combination with a reducing agent. Alternatively, MAOs have been used for the aromatization of partially saturated nitrogen heterocycles to their corresponding aromatic forms. northumbria.ac.uk

The successful application of these enzymatic methods would depend on the substrate specificity and stability of the chosen enzymes. Significant protein engineering and process development would likely be required to create a viable biocatalytic route for 6-methoxypyridazin-4-amine.

A summary of potential biocatalytic transformations is presented in the table below.

| Enzyme Class | Potential Reaction | Precursor | Key Considerations |

| Transaminase (TA) | Amination | 6-methoxypyridazin-4-one | Enzyme specificity for pyridazinone substrate; choice of amine donor. |

| Monoamine Oxidase (MAO) | Aromatization | Tetrahydro-6-methoxypyridazin-4-amine | Substrate acceptance by MAO; potential for over-oxidation. |

Optimization of Reaction Conditions and Yields

The primary route for synthesizing 6-methoxypyridazin-4-amine is through nucleophilic aromatic substitution (SNAr). A common starting material is a dihalopyridazine which undergoes sequential substitution. For instance, the synthesis can proceed from 3-chloro-5-aminopyridazine via methoxylation.

A reported synthesis involves the reaction of 5-amino-3-chloropyridazine with sodium methoxide in methanol at elevated temperatures, affording 6-methoxypyridazin-4-amine.

Key Reaction Parameters for Optimization:

The yield and purity of the final product are highly dependent on several reaction parameters. Optimization of these conditions is crucial for an efficient process.

Base: The choice and stoichiometry of the base are critical. While sodium methoxide is commonly used, other bases like potassium tert-butoxide could be explored. The concentration of the base can influence the reaction rate and the formation of byproducts. researchgate.net

Solvent: The solvent plays a crucial role in SNAr reactions by solvating the intermediates and influencing the nucleophilicity of the methoxide. While methanol is a logical choice when using sodium methoxide, other polar aprotic solvents like DMF or DMSO could be investigated, potentially in the presence of a phase-transfer catalyst.

Temperature: The reaction temperature directly impacts the reaction rate. Higher temperatures can lead to faster conversions but may also promote the formation of impurities. A careful balance must be struck to achieve a good yield in a reasonable timeframe.

Catalyst: In some cases, copper catalysts have been shown to facilitate nucleophilic substitution on chloropyridazines, potentially allowing for milder reaction conditions. For example, the synthesis of the isomeric 3-amino-6-methoxypyridazine has been reported using copper powder as a catalyst. chemicalbook.com

A hypothetical optimization study for the synthesis of 6-methoxypyridazin-4-amine is outlined in the table below.

| Parameter | Variation | Expected Outcome |

| Base | Sodium Methoxide, Potassium tert-Butoxide | Alteration of reaction rate and selectivity. |

| Solvent | Methanol, DMF, DMSO | Influence on solubility and reaction kinetics. |

| Temperature | 60 °C, 80 °C, 100 °C | Increased reaction rate with temperature, potential for byproduct formation. |

| Catalyst | None, Cu(I) salts | Potential for increased yield and milder conditions. |

High-throughput experimentation (HTE) techniques could be employed to rapidly screen a wide range of conditions and identify the optimal parameters for maximizing the yield and purity of 6-methoxypyridazin-4-amine. nih.gov

Scale-Up Considerations for Laboratory and Pilot Synthesis

Translating a laboratory-scale synthesis to a pilot plant and ultimately to industrial production presents several challenges that need to be addressed to ensure safety, efficiency, and cost-effectiveness.

Key Scale-Up Challenges:

Reaction Exothermicity: Nucleophilic aromatic substitution reactions can be exothermic. On a larger scale, efficient heat dissipation is crucial to prevent runaway reactions. The choice of reactor with appropriate cooling capacity and monitoring of the internal temperature are critical.

Reagent Handling and Cost: The handling of large quantities of reagents like sodium methoxide, which is moisture-sensitive, requires specialized equipment and procedures. The cost of starting materials and reagents becomes a significant factor at scale, and more economical alternatives may need to be considered.

Mixing and Mass Transfer: Ensuring efficient mixing in large reactors is essential for maintaining consistent reaction conditions and achieving reproducible results. Inadequate mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and increased byproduct formation.

Work-up and Purification: The isolation and purification of the final product can be more challenging at a larger scale. Procedures like extraction and filtration need to be adapted for larger volumes. Crystallization is often the preferred method for purification at an industrial scale as it can be more cost-effective than chromatography. The choice of crystallization solvent and the control of cooling profiles are important for obtaining the desired crystal form and purity.

Process Safety: A thorough hazard and operability (HAZOP) study should be conducted to identify potential safety risks associated with the process at scale. This includes considering the flammability of solvents, the reactivity of reagents, and the potential for pressure build-up. acs.orgresearchgate.net

For the synthesis of 6-methoxypyridazin-4-amine, a pilot plant process would likely involve a jacketed glass or stainless-steel reactor with overhead stirring and temperature control. The addition of reagents would be carefully controlled, and the reaction progress monitored by in-process analytical techniques like HPLC. The work-up would be designed to minimize solvent use and facilitate easy isolation of the product.

Chemical Reactivity and Functionalization Strategies of 6 Methoxypyridazin 4 Amine

Reactions at the Amine Group

The primary amine at the C4 position is a key handle for derivatization, behaving as a potent nucleophile and a precursor for various functional groups.

The nucleophilic character of the amino group in 6-Methoxypyridazin-4-amine allows it to readily participate in acylation, alkylation, and arylation reactions. These transformations are fundamental for building molecular complexity.

Acylation is commonly achieved using acylating agents like carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form amide bonds. This reaction is often used to introduce a variety of substituents or as a protecting group strategy in multi-step syntheses. google.comresearchgate.net N-acyl derivatives are noted as common products of pyridazine (B1198779) compounds. google.com

Alkylation introduces alkyl groups onto the amine. While direct alkylation with alkyl halides can sometimes lead to over-alkylation, reductive amination provides a more controlled method.

Arylation , particularly Buchwald-Hartwig amination, allows for the formation of a C-N bond between the amine and an aryl halide. This palladium-catalyzed cross-coupling reaction is a powerful tool for synthesizing N-aryl pyridazine derivatives. Research on the related isomer, 6-methoxypyridazin-3-amine, has demonstrated successful N-arylation, suggesting similar reactivity for the 4-amino isomer. yorku.ca

Table 1: Representative Reactions at the Amine Group

| Reaction Type | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|

| Acylation | Carboxylic Acid, Ferrous Chamosite Clay | N-Acyl Pyridazine | researchgate.net |

| Arylation | Aryl Halide, Pd-PEPPSI-IPentCl, NaBHT | N-Aryl Pyridazine | yorku.ca |

| N-Acyl Derivatization | General Acylating Agents | N-Acyl Pyridazine | google.com |

Diazotization and Subsequent Transformations

The primary aromatic amine of 6-Methoxypyridazin-4-amine can undergo diazotization upon treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid (e.g., HCl). google.com This process converts the amino group into a highly reactive diazonium salt (-N₂⁺).

The resulting pyridazine-4-diazonium salt is a valuable synthetic intermediate that can be subjected to a variety of subsequent transformations:

Sandmeyer-type reactions: The diazonium group can be replaced by halides (Cl, Br), cyanide (CN), or other nucleophiles using copper(I) salts as catalysts.

Schiemann reaction: Fluorine can be introduced by thermal decomposition of the corresponding tetrafluoroborate (B81430) salt.

Azo coupling: The diazonium salt can react as an electrophile with electron-rich aromatic compounds, such as anilines or phenols, to form highly colored azo compounds. A patent describes the diazotization of a related 4-aminobenzenesulfonamide derivative, followed by coupling with an aniline (B41778) to produce an azo dye. google.com

The reaction of the primary amine of 6-Methoxypyridazin-4-amine with aldehydes or ketones results in the formation of an imine, commonly known as a Schiff base. nih.gov This condensation reaction typically proceeds via a carbinolamine intermediate, which then dehydrates to yield the final C=N double bond. eijppr.com The reaction is often catalyzed by acid or base and is reversible.

Schiff bases are versatile intermediates in their own right, and their formation is a key step in the synthesis of many heterocyclic systems and complex molecules. alayen.edu.iqsemanticscholar.org The formation of the azomethine group (C=N) is confirmed by spectroscopic methods. semanticscholar.org

Modifications of the Pyridazine Ring System

While the amine group offers one avenue for functionalization, the pyridazine ring provides another platform for introducing chemical diversity.

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, which generally makes it resistant to electrophilic aromatic substitution (EAS). masterorganicchemistry.com However, the presence of the strong electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups on 6-Methoxypyridazin-4-amine activates the ring towards electrophiles. ontosight.ai These activating groups direct incoming electrophiles primarily to the ortho and para positions. For instance, nitration of the closely related 6-chloro-3-methoxypyridazin-4-amine (B168402) with fuming nitric acid and sulfuric acid results in the introduction of a nitro group onto the ring. thieme-connect.de

Conversely, the electron-deficient nature of the pyridazine nucleus makes it susceptible to nucleophilic aromatic substitution (NAS), particularly when a good leaving group (like a halogen) is present on the ring. libretexts.org In the absence of a halogen, NAS reactions are less common but can occur under harsh conditions or if the ring is further activated by strong electron-withdrawing groups.

Table 2: Example of Electrophilic Aromatic Substitution on a Related Pyridazine

| Reaction | Substrate | Reagents | Product | Reference |

|---|---|---|---|---|

| Nitration | 6-chloro-3-methoxypyridazin-4-amine | Fuming HNO₃, H₂SO₄ | 6-Chloro-3-methoxy-5-nitropyridazin-4-amine | thieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful methods for forming carbon-carbon and carbon-heteroatom bonds, and they are applicable to pyridazine systems. To participate in these reactions, 6-Methoxypyridazin-4-amine would typically first need to be halogenated (e.g., brominated or chlorinated) to provide a reactive handle for the catalyst.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (like a boronic acid or ester) with an aryl or vinyl halide. It is widely used to form biaryl structures. The Suzuki coupling of a halogenated pyridazine with an arylboronic acid is a common strategy. google.com For example, 4-bromo-6-chloropyridazin-3-amine has been successfully coupled with boronic acids in the presence of a palladium catalyst like Pd(dppf)Cl₂. epo.org

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It provides a direct route to alkynyl-substituted pyridazines.

Buchwald-Hartwig Amination: As mentioned for the amine group (Section 3.1.1), this reaction can also be applied to a halogenated pyridazine ring to introduce a new amino substituent.

These cross-coupling reactions demonstrate the utility of the pyridazine scaffold in constructing complex molecular architectures relevant to various fields of chemical research.

Oxidation and Reduction Reactions of the Pyridazine Core

The pyridazine core of 6-methoxypyridazin-4-amine and its derivatives can undergo both oxidation and reduction, although these reactions are less common than substitutions.

Oxidation: The pyridazine ring is generally resistant to oxidation due to its electron-deficient nature. researchgate.net However, under specific conditions with strong oxidizing agents, N-oxidation can occur at one of the ring nitrogen atoms, forming pyridazine N-oxides. wur.nl The presence of activating groups, such as the amino and methoxy groups in 6-methoxypyridazin-4-amine, can influence the regioselectivity of this reaction. For instance, in related methoxypyridazine systems, oxidation has been achieved using reagents like potassium permanganate (B83412) or hydrogen peroxide to form the corresponding oxides. smolecule.com

Reduction: Reduction of the pyridazine ring can be accomplished using various reducing agents. Catalytic hydrogenation over palladium on carbon (Pd/C) can reduce the pyridazine ring, although the conditions may also affect other functional groups. thieme-connect.de More aggressive reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be employed to generate reduced derivatives, such as dihydropyridazines or piperidines. smolecule.comsmolecule.com The specific outcome of the reduction depends on the chosen reagent and reaction conditions.

A summary of representative oxidation and reduction reactions is presented below:

| Reaction Type | Reagent | Product Type |

|---|---|---|

| Oxidation | Potassium Permanganate | Pyridazine N-oxide |

| Oxidation | Hydrogen Peroxide | Pyridazine N-oxide |

| Reduction | Catalytic Hydrogenation (Pd/C) | Dihydropyridazine/Piperidine |

| Reduction | Sodium Borohydride | Dihydropyridazine |

Manipulation of the Methoxy Group

The methoxy group at the 6-position is a key site for functionalization, allowing for its conversion into other groups.

The methoxy group can be cleaved to reveal a hydroxyl group, which can then be used for further modifications. This demethylation is typically achieved under acidic conditions. Strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving ethers. pressbooks.pubchemistrysteps.com Lewis acids, such as boron tribromide (BBr₃), are also widely used for the demethylation of aryl methyl ethers and are known for their high efficiency under milder conditions. masterorganicchemistry.com

The general mechanism for acidic cleavage involves protonation of the ether oxygen, followed by nucleophilic attack of the conjugate base (e.g., Br⁻ or I⁻) on the methyl group in an Sₙ2 reaction. pressbooks.pubmasterorganicchemistry.comlibretexts.org In the case of aryl alkyl ethers, the cleavage consistently yields a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to nucleophilic attack. libretexts.org It is important to control reaction conditions, such as temperature, to prevent undesired side reactions. For instance, the demethylation of a related pyridazinone required careful temperature control to avoid over-dealkylation.

Once the methoxy group is cleaved to a hydroxyl group (a pyridazinone), it opens up possibilities for introducing other oxygen-containing functionalities. The resulting hydroxyl group can be alkylated to form new ethers, acylated to form esters, or converted to a triflate, which is an excellent leaving group for cross-coupling reactions. researchgate.net For example, the hydroxyl group can be converted to a triflate derivative, which can then participate in palladium-catalyzed cross-coupling reactions. researchgate.net

Regioselectivity and Stereocontrol in Derivatization

Achieving regioselectivity and stereocontrol is crucial when synthesizing complex molecules from the 6-methoxypyridazin-4-amine scaffold.

Regioselectivity: The substitution pattern of the pyridazine ring dictates the regioselectivity of subsequent reactions. The electron-donating amino group at C4 and the methoxy group at C6 activate the ring towards electrophilic attack, while the ring nitrogens direct nucleophilic attack. In palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, the regioselectivity is often controlled by the position of a halogen substituent. researchgate.netacs.org For instance, in dihalopyridazines, the choice of catalyst and reaction conditions can allow for selective reaction at one halogen over the other. uni-muenchen.de The inherent electronic properties of the pyridazine ring, being π-deficient, also favor certain reaction pathways. researchgate.net

Stereocontrol: Introducing stereocenters with high control is a significant challenge. Asymmetric catalysis offers a powerful tool for achieving enantioselective transformations. For example, chiral copper hydride complexes have been used for the enantioselective 1,4-dearomatization of pyridines and pyridazines. nih.gov This approach allows for the direct C-C bond-forming dearomatization without pre-activation of the heterocycle, generating enantioenriched dihydropyridazines that can be further derivatized. nih.gov

Synthesis of Complex Molecular Architectures Incorporating 6-Methoxypyridazin-4-amine Scaffolds

The 6-methoxypyridazin-4-amine scaffold has been incorporated into a variety of complex molecular architectures, particularly in the field of medicinal chemistry. openmedicinalchemistryjournal.com Its derivatives are found in compounds developed as inhibitors of various biological targets.

For example, the 6-methoxypyridazin-3-yl moiety is a key component of Relugolix (TAK-385), a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone (GnRH) receptor. nih.goveuropa.eu The synthesis of such complex molecules often involves multi-step sequences where the pyridazine core is functionalized in a stepwise manner. This can include nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and modifications of the methoxy and amino groups. nih.gov The pyridazine ring often serves as a central scaffold to which other functionalized rings and chains are attached. google.comvietnamjournal.ru The synthesis of these complex structures relies on the predictable reactivity and regioselectivity of the pyridazine building blocks. researchgate.netresearchgate.net

A representative example of a complex molecule incorporating the 6-methoxypyridazin moiety is shown below:

| Compound Name | Key Structural Features | Therapeutic Target |

| Relugolix (TAK-385) | Thieno[2,3-d]pyrimidine-2,4-dione core linked to a 6-methoxypyridazin-3-yl group | Gonadotropin-releasing hormone (GnRH) receptor |

Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

¹H NMR and ¹³C NMR for Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques for the structural analysis of 6-methoxypyridazin-4-amine.

¹H NMR: The proton NMR spectrum of 6-methoxypyridazin-4-amine exhibits distinct signals corresponding to the different types of protons in the molecule. The methoxy (B1213986) group (-OCH₃) protons typically appear as a singlet at approximately 3.8 ppm. The protons on the pyridazine (B1198779) ring will show characteristic chemical shifts and coupling patterns that are influenced by the electronic effects of the methoxy and amine substituents. The amine (-NH₂) protons often appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in 6-methoxypyridazin-4-amine will produce a distinct signal. Predicted ¹³C NMR data in D₂O shows signals at various chemical shifts, including those for the carbon atoms of the pyridazine ring and the methoxy group. For instance, predicted chemical shifts include signals at approximately 165.10, 149.17, 140.74, and 111.82 ppm, corresponding to the carbons of the pyridazine ring, and a signal around 55-60 ppm for the methoxy carbon. np-mrd.org

A representative, though general, dataset for a related pyridazine derivative, 6-methoxypyridazin-3-amine, shows a methoxy group integration at around 3.8 ppm in ¹H NMR, which is a useful reference point. For a different but related compound, 6-methoxy-3-(4-methoxyphenyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridazine, the methoxy protons appear at 4.14 ppm. dur.ac.uk

Interactive Data Table: Representative NMR Data

| Nucleus | Functional Group | Predicted Chemical Shift (δ) in D₂O | Notes |

| ¹H | Methoxy (-OCH₃) | ~3.8-4.1 ppm | Appears as a singlet. |

| ¹H | Pyridazine Ring Protons | Varies | Chemical shifts and coupling constants depend on substitution pattern. |

| ¹H | Amine (-NH₂) | Varies | Often a broad singlet. |

| ¹³C | Pyridazine Ring Carbons | ~111-166 ppm | Multiple signals corresponding to the different ring carbons. np-mrd.org |

| ¹³C | Methoxy Carbon (-OCH₃) | ~55-60 ppm |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. researchgate.netemerypharma.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling interactions. emerypharma.com For 6-methoxypyridazin-4-amine, COSY would show correlations between adjacent protons on the pyridazine ring, helping to establish their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). emerypharma.com It allows for the direct assignment of a proton's signal to the carbon it is attached to. For example, the singlet from the methoxy protons in the ¹H NMR spectrum would correlate with the methoxy carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). researchgate.netemerypharma.com HMBC is crucial for piecing together the molecular structure. For instance, it would show correlations between the methoxy protons and the carbon atom of the pyridazine ring to which the methoxy group is attached, as well as the adjacent carbon atoms.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. neu.edu.tr

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. nih.govmdpi.com For a related compound, N-Benzyl-3-(4-methoxyphenyl)-5-(p-tolyl)pyridazin-4-amine, HRMS was used to confirm its calculated mass. researchgate.net Similarly, for 6-methoxypyridazin-4-amine (C₅H₇N₃O), HRMS would be expected to show a molecular ion peak corresponding to its calculated exact mass.

Fragmentation Pattern Analysis for Structural Confirmation

In mass spectrometry, molecules are often fragmented into smaller, charged particles. The pattern of these fragments provides a "fingerprint" that can help to confirm the structure of the molecule. libretexts.org For amines, a common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom. whitman.edu For aromatic amines, the molecular ion peak is typically strong due to the stability of the aromatic ring. libretexts.org The fragmentation of 6-methoxypyridazin-4-amine would likely involve the loss of fragments such as the methoxy group or parts of the pyridazine ring, and the resulting fragmentation pattern would be characteristic of its structure. The presence of an odd number of nitrogen atoms results in an odd molecular weight, a key characteristic in the mass spectrum of amines. whitman.edulibretexts.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic properties of a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. specac.com For 6-methoxypyridazin-4-amine, the IR spectrum would be expected to show characteristic absorption bands for the amine and methoxy groups.

N-H Stretching: Primary amines typically show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds. orgchemboulder.comlibretexts.org

N-H Bending: A bending vibration for the primary amine is expected in the range of 1580-1650 cm⁻¹. orgchemboulder.com

C-N Stretching: The stretching vibration for the C-N bond in an aromatic amine is typically observed in the 1250-1335 cm⁻¹ region. orgchemboulder.comlibretexts.org

C-O Stretching: The C-O stretch of the methoxy group would likely appear in the range of 1000-1300 cm⁻¹.

Aromatic C-H and C=C Stretching: The pyridazine ring would show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. libretexts.org

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) |

| Amine (-NH₂) | N-H Bend | 1580-1650 |

| Aromatic C-N | C-N Stretch | 1250-1335 |

| Methoxy (Ar-O-CH₃) | C-O Stretch | ~1250 and ~1040 |

| Pyridazine Ring | C-H Stretch | >3000 |

| Pyridazine Ring | C=C Stretch | 1400-1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to electronic transitions between different energy levels within the molecule. libretexts.orgupi.edu The pyridazine ring in 6-methoxypyridazin-4-amine is a chromophore that will absorb UV light. vscht.cz The presence of the methoxy and amine groups as auxochromes will influence the wavelength of maximum absorption (λmax). vscht.cz The UV-Vis spectrum can be used to confirm the presence of the conjugated pyridazine system and can also be useful for quantitative analysis. libretexts.org For example, related pyridazine derivatives show UV absorption maxima that are characteristic of their electronic structure. researchgate.net

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been instrumental in characterizing the solid-state structures of numerous pyridazine derivatives, offering insights into bond lengths, bond angles, and intermolecular interactions that govern their crystal packing.

For instance, the crystal structure of 5-(4-chlorophenyl)-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-3-carboxylic acid, a related derivative, has been successfully elucidated, providing valuable data on its molecular geometry. researchgate.net In a study on other pyridazine derivatives, X-ray analysis revealed detailed information about their crystal systems, space groups, and unit cell parameters. For example, one derivative crystallized in a monoclinic system with a P21 space group. mdpi.com The analysis of another pyridazinone derivative showed it to be non-planar, with the chlorophenyl and pyridazinone rings being almost perpendicular to each other. iucr.orgnih.gov

These crystallographic studies also shed light on the crucial role of intermolecular forces, such as hydrogen bonds and van der Waals interactions, in stabilizing the crystal lattice. Hirshfeld surface analysis is often employed in conjunction with X-ray diffraction data to visualize and quantify these intermolecular contacts. iucr.orgnih.gov In one case, N—H⋯O hydrogen bonds were found to form inversion dimers, contributing significantly to the crystal packing. iucr.orgnih.gov

The data obtained from X-ray crystallography are not only fundamental for understanding the structure-activity relationships of these compounds but are also vital for polymorphism screening and for ensuring batch-to-batch consistency in pharmaceutical manufacturing.

Table 1: Crystallographic Data for Selected Pyridazine Derivatives

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-(2,6-dichlorobenzyl)-6-[(E)-2-phenylethenyl]pyridazin-3(2H)-one | Monoclinic | P21/c | N—H⋯O hydrogen bonds, C—H⋯Cl hydrogen bonds | iucr.orgnih.gov |

| Substituted 1,2,4-Triazolo[4',3':2,3]pyridazino[4,5-b]indole | Monoclinic | P21 | C…H, N…H, S…H, S…S, and C…C contacts | mdpi.com |

Chromatographic Techniques for Purity Profiling and Mixture Analysis (e.g., HPLC, GC)

Chromatographic methods are the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the target compound from impurities and degradation products. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 6-methoxypyridazin-4-amine and its derivatives. phenomenex.comlabmanager.com The technique utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The differential partitioning of the analytes between the two phases leads to their separation.

A typical HPLC method for the purity profiling of pyridazine derivatives would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). ptfarm.pl Detection is commonly achieved using ultraviolet (UV) spectroscopy, often at a wavelength where the analyte exhibits maximum absorbance. ptfarm.pl For more complex mixtures or for the identification of unknown impurities, HPLC can be coupled with mass spectrometry (HPLC-MS), providing both retention time and mass-to-charge ratio data for each component. ptfarm.pl The purity of final compounds is often confirmed to be greater than 95% by HPLC analysis. acs.org

Gas Chromatography (GC)

Gas Chromatography is the preferred method for the analysis of volatile and thermally stable compounds. phenomenex.comlabmanager.com In GC, the sample is vaporized and transported through a column by an inert carrier gas (the mobile phase). While less common for the direct analysis of many pyridazine amine derivatives due to their polarity and lower volatility, GC can be invaluable for determining residual solvents from the synthesis process. labmanager.com For instance, GC-MS can be used to detect and quantify trace amounts of solvents like dichloromethane (B109758) (DCM) or phosphorus oxychloride (POCl3).

The choice between HPLC and GC is primarily dictated by the physicochemical properties of the analyte. brewerscience.com HPLC is generally more versatile for the broad range of pyridazine derivatives, while GC serves a crucial role in monitoring specific volatile impurities.

Table 2: Typical Chromatographic Conditions for the Analysis of Pyridazine Derivatives

| Technique | Column | Mobile Phase/Carrier Gas | Detector | Application | Reference |

|---|---|---|---|---|---|

| HPLC | Reversed-phase C18 | Acetonitrile/Water with buffer | UV, Diode Array, MS | Purity determination, impurity profiling, quantitative analysis | ptfarm.placs.orggoogle.com |

Computational and Theoretical Chemistry Investigations of 6 Methoxypyridazin 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Methoxypyridazin-4-amine, these calculations provide a window into its electronic landscape and reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govnih.gov DFT studies, often employing methods like B3LYP with a 6-31G(d,p) basis set, are instrumental in optimizing the molecular geometry of pyridazine (B1198779) derivatives and calculating their vibrational frequencies. nih.govnih.gov These calculations help in understanding the electronic distribution and reactivity of the molecule. For similar heterocyclic systems, DFT has been used to analyze structural parameters, which are then compared with experimental data to validate the computational model. researchgate.net The reactivity of a molecule can be predicted by examining its electronic properties, such as ionization potential and electron affinity, which are also derived from DFT calculations. nih.gov

Table 1: Calculated Electronic Properties of a Related Pyridazine Derivative

| Property | Value |

|---|---|

| Ionization Potential | 7.5 eV |

| Electron Affinity | 1.2 eV |

| Dipole Moment | 3.5 D |

Note: Data is illustrative and based on typical values for similar heterocyclic compounds.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. mdpi.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. e-journals.inthaiscience.info For pyridazine derivatives, the HOMO is often distributed over the pyridazine ring and the amine group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO is typically located over the pyridazine ring, suggesting it is the site for nucleophilic attack. nih.gov The HOMO-LUMO gap for related aromatic amines can range from 3.8 to 5.3 eV, providing an estimate for the stability of 6-Methoxypyridazin-4-amine. thaiscience.info

Table 2: Frontier Molecular Orbital Energies of a Substituted Pyridazine

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | -1.5 |

| HOMO-LUMO Gap | 4.7 |

Note: Values are representative for analogous molecular structures.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. researchgate.netuni-muenchen.de The MEP map uses a color scale to represent different electrostatic potential values on the molecular surface. researchgate.net Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. wolfram.com For molecules containing amine and methoxy (B1213986) groups on an aromatic ring, the MEP map typically shows negative potential around the nitrogen and oxygen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding. researchgate.netnih.gov The hydrogen atoms of the amine group, on the other hand, usually exhibit a positive electrostatic potential. researchgate.net

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. westernsydney.edu.au For a molecule like 6-Methoxypyridazin-4-amine, rotations around the C-O bond of the methoxy group and the C-N bond of the amine group can lead to different conformers. The relative energies of these conformers determine the most stable structure. Computational methods can be used to calculate the potential energy surface, which maps the energy of the molecule as a function of its geometry, revealing the lowest energy conformations. nih.gov In similar heterocyclic compounds, it has been found that planar or nearly planar conformations are often the most stable due to favorable electronic delocalization. nih.gov Intramolecular hydrogen bonding can also play a role in stabilizing certain conformations. mdpi.com

Molecular Docking Simulations for Ligand-Target Interactions (in model systems, excluding human clinical applications)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jusst.org In the context of medicinal chemistry research, docking is often used to predict the binding mode of a small molecule ligand to the active site of a protein. nih.govdergipark.org.tr For derivatives of 6-Methoxypyridazin-4-amine, molecular docking studies have been performed against various protein targets in model systems to explore their potential interactions. semanticscholar.orgnih.gov These studies can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. nih.gov The results of docking simulations are often expressed as a docking score, which estimates the binding affinity. dergipark.org.tr

Table 3: Illustrative Molecular Docking Results for a Pyridazine Derivative

| Target Protein (Model System) | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Bacterial Protein X | -7.5 | TYR82, SER120, LEU150 |

| Fungal Enzyme Y | -8.2 | HIS45, PHE200, ARG210 |

Note: This data is hypothetical and serves to illustrate the output of molecular docking studies.

In Silico Prediction of Reaction Mechanisms and Pathways

Computational chemistry provides powerful tools for investigating the reactivity of heterocyclic compounds like 6-Methoxypyridazin-4-amine. Through in silico methods, researchers can predict plausible reaction mechanisms, analyze transition states, and determine the energetic feasibility of various reaction pathways. While specific computational studies detailing the reaction mechanisms of 6-Methoxypyridazin-4-amine are not extensively documented in publicly available literature, general principles derived from theoretical investigations of related pyridazine systems can offer significant insights. These studies typically employ Density Functional Theory (DFT) and other quantum mechanical methods to model molecular interactions and transformations.

One of the most significant areas of investigation for pyridazine derivatives is their participation in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govdntb.gov.ua Theoretical studies on these types of reactions for pyridazine systems help in understanding the catalytic cycle, including the crucial steps of oxidative addition, transmetalation, and reductive elimination. The electron-deficient nature of the pyridazine ring, which is further influenced by substituents like the methoxy and amine groups in 6-Methoxypyridazin-4-amine, plays a critical role in the energetics of these steps. nih.gov

Another important class of reactions for which computational methods are applied is nucleophilic aromatic substitution (SNAr). The pyridazine nucleus is susceptible to nucleophilic attack, and the positions of the substituents can direct the regioselectivity of such reactions. In silico models can predict the activation energies for the formation of Meisenheimer-like intermediates and the subsequent departure of a leaving group. For a molecule like 6-Methoxypyridazin-4-amine, computational analysis could predict the most likely sites for nucleophilic attack and the relative stability of the resulting intermediates.

Furthermore, computational studies can elucidate the mechanisms of other synthetic transformations, such as the aza-Diels-Alder reactions, which have been used for the synthesis of pyridazine derivatives. organic-chemistry.org These theoretical models provide a deeper understanding of the frontier molecular orbital interactions that govern the cycloaddition process.

To illustrate the type of data generated from such computational investigations, the following tables represent hypothetical energy profiles for key reaction steps that a compound like 6-Methoxypyridazin-4-amine might undergo. These values are representative of typical DFT calculations and serve to demonstrate how computational chemistry is used to compare different mechanistic pathways.

Table 1: Hypothetical Calculated Energies for a Suzuki-Miyaura Coupling Reaction Pathway

| Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Pyridazine derivative + Arylboronic acid) | 0.0 |

| 2 | Oxidative Addition Transition State | +15.2 |

| 3 | Oxidative Addition Intermediate | -5.8 |

| 4 | Transmetalation Transition State | +12.5 |

| 5 | Transmetalation Intermediate | -10.3 |

| 6 | Reductive Elimination Transition State | +8.7 |

| 7 | Products | -25.1 |

This table illustrates a hypothetical energy profile for a Suzuki-Miyaura cross-coupling reaction, a common transformation for pyridazine derivatives. The relative energies indicate the calculated stability of intermediates and the energy barriers for each step in the catalytic cycle.

Table 2: Hypothetical Calculated Activation Energies for Nucleophilic Aromatic Substitution (SNAr)

| Position of Attack | Nucleophile | Activation Energy (kcal/mol) |

| C-3 | Methoxide (B1231860) | 22.5 |

| C-5 | Methoxide | 28.1 |

| C-3 | Thiolate | 18.9 |

| C-5 | Thiolate | 24.3 |

This table presents hypothetical activation energies for the rate-determining step of a nucleophilic aromatic substitution reaction on a pyridazine core. Such data helps in predicting the regioselectivity and the relative rates of reaction with different nucleophiles.

These computational approaches are invaluable in modern organic chemistry for predicting reactivity, optimizing reaction conditions, and designing novel synthetic routes for compounds like 6-Methoxypyridazin-4-amine.

Mechanistic Investigations of Biological Interactions Strictly in Vitro and Non Clinical Contexts

Enzyme Inhibition Studies at a Molecular and Mechanistic Level (e.g., urease inhibition)

While direct studies on the urease inhibition of 6-Methoxypyridazin-4-amine are not extensively documented in publicly available literature, the broader class of pyridazine (B1198779) and its derivatives has been a subject of investigation for their potential as enzyme inhibitors. Urease, a nickel-dependent metalloenzyme, is crucial for organisms like Helicobacter pylori to survive in the acidic environment of the stomach and is a target for inhibitor development.

Research into various heterocyclic compounds has demonstrated the potential of the pyridazine scaffold in urease inhibition. For instance, studies on pyridin-2(1H)-ones derivatives have identified several compounds with significant urease inhibitory properties, in some cases surpassing the activity of the standard inhibitor, thiourea. researchgate.net The structure-activity relationship (SAR) analyses from these studies suggest that the electronic properties of substituents on the pyridazine ring are critical in modulating the inhibitory activity. researchgate.net Similarly, imidazopyridine-based oxazole (B20620) derivatives have also been identified as potent urease inhibitors, with some analogues showing greater efficacy than thiourea. nih.gov

Furthermore, research on 1-(3-nitropyridin-2-yl)piperazine (B1350711) derivatives has yielded potent urease inhibitors, with IC50 values in the low micromolar range, significantly lower than that of thiourea. frontiersin.org These findings collectively suggest that the pyridazine nucleus can serve as a valuable scaffold for the design of novel urease inhibitors. The nitrogen atoms in the pyridazine ring are thought to play a role in coordinating with the nickel ions in the active site of the urease enzyme, a common mechanism for many urease inhibitors. However, without direct experimental data for 6-Methoxypyridazin-4-amine, its specific mode and potency of urease inhibition remain speculative.

Receptor Binding Profiling and Ligand Affinity Assessments in Cell-Free Systems

Derivatives of 6-Methoxypyridazin-4-amine have been synthesized and evaluated as inhibitors of Extracellular signal-regulated kinases (ERK1 and ERK2). google.comgoogle.com These kinases are key components of the MAPK/ERK signaling pathway. The affinity of these derivative compounds for their target kinases is a critical determinant of their inhibitory activity. Standard methods to assess ligand affinity in cell-free systems for such inhibitors include radioligand binding assays and competition experiments. google.comgoogle.com In a typical radioligand binding assay, a radiolabeled form of the compound is incubated with the isolated target receptor or enzyme, and the amount of bound radioactivity is measured to determine the binding affinity. In competition experiments, the ability of the non-radiolabeled compound to displace a known radioligand from the target is quantified to calculate its binding affinity (Ki). While these methods are generally applicable, specific Ki or IC50 values from cell-free assays for the parent compound, 6-Methoxypyridazin-4-amine, have not been reported.

Investigation of Protein-Ligand Interactions using Biophysical Techniques (e.g., SPR, ITC)

Direct investigations into the protein-ligand interactions of 6-Methoxypyridazin-4-amine using biophysical techniques such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have not been detailed in published research. However, these techniques are fundamental in drug discovery for characterizing the binding of small molecules to their protein targets.

Surface Plasmon Resonance (SPR) is a label-free optical sensing technique that allows for the real-time monitoring of molecular interactions. nih.govnih.govresearchgate.net In a typical SPR experiment, a protein of interest is immobilized on a sensor chip, and a solution containing the ligand (in this case, 6-Methoxypyridazin-4-amine) is flowed over the surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. researchgate.net This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of the binding affinity. nih.gov

Isothermal Titration Calorimetry (ITC) is another powerful biophysical technique that directly measures the heat changes associated with a binding event. nih.govtainstruments.com In an ITC experiment, a solution of the ligand is titrated into a solution containing the protein. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Ka), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). tainstruments.com From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can also be calculated, providing a complete thermodynamic profile of the interaction.

While no specific SPR or ITC data exists for 6-Methoxypyridazin-4-amine, these techniques would be invaluable in elucidating the molecular details of its interactions with any potential protein targets, such as kinases or other enzymes. Such studies would provide crucial information on the affinity, kinetics, and thermodynamics of binding, which are essential for understanding its mechanism of action at a molecular level.

Modulation of Cellular Pathways in Non-Human Model Organisms or Immortalized Cell Lines (Excluding human-derived cells and clinical implications)

While direct studies on 6-Methoxypyridazin-4-amine are limited, research on its derivatives provides significant insights into their ability to modulate cellular pathways in non-human model organisms and immortalized cell lines. A primary pathway of interest is the ERK/MAPK signaling cascade.

The ERK/MAPK pathway is a critical signaling cascade that regulates a wide array of cellular processes, including proliferation, differentiation, and survival. google.com This pathway involves a series of protein kinases that sequentially phosphorylate and activate one another, culminating in the activation of ERK1 and ERK2. Dysregulation of this pathway is a hallmark of many diseases.

Derivatives of 6-Methoxypyridazin-4-amine have been developed as potent inhibitors of ERK1 and ERK2. google.comgoogle.com In various in vitro assays using immortalized cell lines, these compounds have demonstrated the ability to suppress the phosphorylation of downstream targets of ERK, thereby inhibiting the propagation of the signal. The inhibitory activity of these compounds is typically assessed by measuring their IC50 values, which represent the concentration of the inhibitor required to reduce the enzymatic activity of ERK by 50%. While specific data for 6-Methoxypyridazin-4-amine is not provided, the patent literature indicates that a range of its derivatives exhibit significant inhibitory potency against ERK kinases. google.comgoogle.com

Elucidation of Molecular Mechanisms of Action (e.g., tubulin polymerization inhibition, DNA-dependent protein kinase inhibition)

The precise molecular mechanisms of action for 6-Methoxypyridazin-4-amine have not been definitively elucidated in the available scientific literature. However, based on the activities of its derivatives and related heterocyclic compounds, several potential mechanisms can be considered.

ERK Inhibition: As discussed in the previous section, derivatives of 6-Methoxypyridazin-4-amine have been specifically designed as inhibitors of ERK1 and ERK2 kinases. google.comgoogle.com The mechanism of this inhibition is likely through competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of its natural substrates. This mode of action is common for many kinase inhibitors.

Tubulin Polymerization Inhibition: While there is no direct evidence for 6-Methoxypyridazin-4-amine as a tubulin polymerization inhibitor, other heterocyclic compounds have been shown to target the microtubule cytoskeleton. For example, certain N-aryl 1,2,3,4-tetrahydroquinoline (B108954) derivatives act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) site on tubulin. nih.gov Given the structural diversity of compounds that can interact with tubulin, it is conceivable that pyridazine derivatives could also possess such activity, though this remains to be experimentally verified for 6-Methoxypyridazin-4-amine.

DNA-Dependent Protein Kinase (DNA-PK) Inhibition: DNA-PK is a crucial enzyme in the non-homologous end joining (NHEJ) pathway of DNA double-strand break repair. nih.govnih.gov Inhibition of DNA-PK can sensitize cells to DNA damaging agents. While there are no specific reports of 6-Methoxypyridazin-4-amine inhibiting DNA-PK, the broader class of pyridazine-containing compounds has been explored for various kinase inhibitory activities. For instance, a dual PI3-K and DNA-PK inhibitor, KU-0060648, has been identified, highlighting the potential for small molecules to target this kinase. cancertools.org Whether 6-Methoxypyridazin-4-amine or its derivatives share this activity would require dedicated screening and mechanistic studies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 6 Methoxypyridazin 4 Amine Analogues

Design Principles for Systematic Chemical Modification

The systematic chemical modification of heterocyclic compounds like 6-Methoxypyridazin-4-amine is guided by established medicinal chemistry principles aimed at optimizing biological activity, selectivity, and physicochemical properties. The design of analogues typically revolves around modifying specific positions on the pyridazine (B1198779) ring and its substituents.

Scaffold Hopping and Isosteric Replacement: A primary strategy involves replacing the pyridazine core with other heterocycles to explore different spatial arrangements and electronic properties while maintaining key binding interactions. Additionally, isosteric replacements of the methoxy (B1213986) (-OCH3) and amine (-NH2) groups can be explored. For example, replacing the methoxy group with other small alkoxy groups or bioisosteres like a methylthio (-SCH3) or a difluoromethyl (-CHF2) group can modulate metabolic stability and lipophilicity.

Substituent Modification: The pyridazine ring offers multiple positions for substitution. Design strategies focus on introducing a variety of functional groups at the unoccupied positions (e.g., C3 and C5) to probe for new interactions with biological targets. These modifications are chosen based on their electronic effects (electron-donating vs. electron-withdrawing), steric bulk, and hydrogen bonding potential.

Positional Isomerism: The relative positions of the methoxy and amine groups on the pyridazine ring are critical. Synthesizing and evaluating positional isomers (e.g., moving the amine group to the C3 or C5 position) is a fundamental design principle to understand the required geometry for biological activity. Studies on pyridine (B92270) derivatives have shown that the position of substituents like -OMe and -NH2 significantly influences their antiproliferative activity. nih.gov

Structure-Based and Ligand-Based Design: In the absence of a known target structure, ligand-based approaches are common. This involves building upon the core structure of 6-Methoxypyridazin-4-amine by identifying the key pharmacophoric features (hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) responsible for any observed activity and designing new molecules that enhance these features.

Impact of Substituent Effects on Biological Interactions (in vitro)

The introduction of different substituents to the 6-Methoxypyridazin-4-amine scaffold can profoundly impact its interaction with biological targets, as observed in studies of related heterocyclic compounds. These effects are typically evaluated through in vitro assays that measure binding affinity, enzyme inhibition, or cellular responses.

Electronic Effects: The electronic nature of substituents alters the electron density of the pyridazine ring, which can influence its ability to participate in crucial interactions like π-π stacking or hydrogen bonding. For instance, adding electron-withdrawing groups (e.g., halogens, nitro groups) can enhance the hydrogen bond acidity of the amine protons, potentially leading to stronger interactions with target proteins. Conversely, electron-donating groups can increase the basicity of the ring nitrogens.

Steric Effects: The size and shape of substituents play a critical role. Bulky groups can create steric hindrance that prevents the molecule from fitting into a target's binding site. However, they can also be used to confer selectivity for one target over another by exploiting differences in the size and shape of their respective binding pockets. Studies on pyridine derivatives have noted that the presence of bulky groups can sometimes lead to lower biological activity. nih.gov

Lipophilicity and Solubility: Substituents significantly affect the molecule's physicochemical properties, such as its octanol-water partition coefficient (LogP). Increasing lipophilicity can enhance membrane permeability and access to intracellular targets but may also lead to lower solubility and increased non-specific binding. In a QSAR study of pyridazinone derivatives, LogP was identified as a key factor influencing fungicidal activity. asianpubs.org

A hypothetical SAR exploration for analogues of 6-Methoxypyridazin-4-amine might yield data similar to the illustrative table below, where activity is modulated by substituents at the C5 position.

| Compound ID | R-Group (at C5) | Lipophilicity (LogP) | In Vitro Activity (IC50, µM) |

| Analogue-1 | -H | 1.5 | 10.2 |

| Analogue-2 | -Cl | 2.1 | 5.8 |

| Analogue-3 | -CH3 | 1.9 | 8.1 |

| Analogue-4 | -OH | 1.0 | 12.5 |

| Analogue-5 | -CF3 | 2.4 | 2.3 |

This table is for illustrative purposes only and does not represent actual experimental data for 6-Methoxypyridazin-4-amine analogues.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. For pyridazine derivatives, various studies have successfully employed these techniques to guide the design of new compounds. asianpubs.orgnih.gov

Descriptor Calculation: The process begins by calculating a wide range of molecular descriptors for each analogue. These descriptors quantify various aspects of the molecular structure, including:

Physicochemical Descriptors: LogP (lipophilicity), molecular weight, molar refractivity, and topological polar surface area (TPSA).

Electronic Descriptors: Partial charges on atoms, dipole moment, and energies of frontier orbitals (HOMO/LUMO).

Topological/Structural Descriptors: Molecular connectivity indices, shape indices, and number of rotatable bonds.

Model Building and Validation: Statistical methods such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) are used to build the models. nih.govsemanticscholar.org For example, an MLR model might take the form: log(1/IC50) = c0 + c1(LogP) + c2(Dipole Moment) + c3*(LUMO) The predictive power and robustness of these models are rigorously assessed using statistical validation techniques, such as leave-one-out cross-validation (R²cv). nih.gov

Application in Analogue Design: A validated QSAR model can predict the activity of novel, unsynthesized compounds, allowing researchers to prioritize the synthesis of analogues with the highest predicted potency. For instance, QSAR studies on pyridazinone derivatives showed that atomic charges on the oxygen atom and the total energy of the molecule were key factors influencing their biological activity. asianpubs.org

Pharmacophore Modeling for Ligand Design (for chemical probes, not therapeutics)

Pharmacophore modeling is a powerful ligand-based design tool used to identify the essential three-dimensional arrangement of chemical features required for biological activity. This model then serves as a template for designing new molecules, such as chemical probes, that can interact with a specific biological target.

A hypothetical pharmacophore model derived from a series of active 6-Methoxypyridazin-4-amine analogues might include the following features:

Hydrogen Bond Acceptor (HBA): Corresponding to one of the nitrogen atoms in the pyridazine ring or the oxygen of the methoxy group.

Hydrogen Bond Donor (HBD): Represented by the -NH2 group.

Aromatic Ring (AR): The pyridazine ring itself, capable of engaging in π-π stacking interactions.

Hydrophobic (HY): A feature that could be introduced by adding a non-polar substituent at an appropriate position on the ring.

This pharmacophore model can then be used to screen virtual libraries of compounds to identify new scaffolds that match the required 3D arrangement of features, leading to the discovery of novel chemical probes with different core structures but similar activity profiles. Research on 6-(4-substitutedphenyl)-3-pyridazinone derivatives has utilized 3D-QSAR pharmacophore modeling to understand their vasorelaxant activity. nih.gov

Chemoinformatic and Data Mining Approaches for SAR/SPR Analysis

Chemoinformatics provides the computational tools and methods to analyze large datasets of chemical information, making it indispensable for modern SAR and SPR analysis. mdpi.com

Chemical Space Analysis: Chemoinformatic tools can be used to visualize the chemical space occupied by a library of 6-Methoxypyridazin-4-amine analogues. By plotting compounds based on multiple properties (e.g., molecular weight, LogP, TPSA), researchers can identify areas of chemical space that are well-explored and regions that offer opportunities for novel designs.

Similarity and Diversity Analysis: When building a library of analogues for screening, it is crucial to ensure chemical diversity to maximize the chances of discovering novel SAR trends. Similarity searching, based on molecular fingerprints, allows researchers to identify compounds that are structurally similar to known active molecules, while diversity analysis ensures that a broad range of structures is tested. mdpi.com

Machine Learning and Predictive Modeling: Beyond traditional QSAR, advanced machine learning techniques can be used to mine SAR data. Classification models, such as Support Vector Machines (SVM) or Random Forest, can be trained to classify compounds as "active" or "inactive" based on their structural features. These models can handle complex, non-linear relationships that may be missed by simpler regression methods. nih.gov

The integration of these chemoinformatic approaches allows for a more efficient and data-driven process of analogue design, helping to prioritize synthetic efforts and accelerate the identification of compounds with desired biological and physical properties.

Applications of 6 Methoxypyridazin 4 Amine in Chemical Sciences and Beyond Non Clinical

As a Versatile Building Block in Complex Organic Synthesis

In the field of organic chemistry, 6-Methoxypyridazin-4-amine serves as a fundamental building block for constructing more intricate molecular architectures. biosynth.comchemicalbook.com Its bifunctional nature, possessing both a nucleophilic amine group and a pyridazine (B1198779) core, allows for a range of chemical transformations. Organic building blocks like this are essential components for the modular, bottom-up assembly of complex molecules that are pivotal in medicinal chemistry and material science.

A specific application of this compound is in the synthesis of Schiff bases. For instance, 6-Methoxypyridazin-4-amine is a precursor for the synthesis of N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), a bidentate Schiff base ligand. semanticscholar.org This synthesis is achieved through a condensation reaction with pyrrole-2-carbaldehyde. semanticscholar.org The development of synthetically and biologically important 2,3,6-trisubstituted pyridazine structures has been advanced through efficient, microwave-enhanced protocols, underscoring the significance of the pyridazine core in synthetic chemistry.

| Reaction Type | Reactant | Product | Significance |

| Condensation | Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM) | Synthesis of Schiff base ligands for metal complexation. semanticscholar.org |

Development of Chemical Probes and Research Tools for Biological Systems

While direct examples of 6-Methoxypyridazin-4-amine in specific, developed chemical probes are not extensively documented, its structural motifs are highly relevant to this field. Chemical probes are essential tools for investigating biological systems, and their synthesis often relies on versatile building blocks. unimi.itcuny.edu The amine group on the pyridazine ring serves as a convenient chemical handle for modification, such as the attachment of reporter groups (e.g., fluorophores) or reactive moieties for target engagement.

The synthesis of photoaffinity probes, for example, often involves the coupling of an amine-containing fragment with a photoreactive group and a tag for detection or enrichment. unimi.it The general strategy involves using amine building blocks in coupling reactions to assemble the final probe structure. unimi.it Therefore, 6-Methoxypyridazin-4-amine represents a potential starting material for the development of novel chemical probes to explore biological processes.

Potential in Agrochemical Research (e.g., herbicides, fungicides)